

Lasofoxifene (LAS195319): A Technical Guide for Cancer Biology Research

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Compound of Interest					
Compound Name:	LAS195319				
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Disclaimer: The compound "LAS195319" did not yield specific results in public scientific databases. This guide focuses on "Lasofoxifene," a selective estrogen receptor modulator (SERM) with the "LAS" prefix, which is a plausible intended subject of inquiry for cancer research.

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as a research tool and therapeutic agent in the field of cancer biology, particularly for estrogen receptor-positive (ER+) breast cancer.[1] It exhibits high-affinity binding to both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β), acting as an antagonist in breast tissue to inhibit the proliferation of cancer cells.[1] Notably, lasofoxifene has shown efficacy in preclinical models of breast cancer with and without activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to standard endocrine therapies.[2] This guide provides an in-depth overview of Lasofoxifene's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its use as a research tool.

Mechanism of Action

Lasofoxifene exerts its anti-cancer effects by competitively binding to the estrogen receptor, primarily $ER\alpha$, which is a key driver of proliferation in the majority of breast cancers.[3] In breast cancer cells, this binding blocks the receptor's interaction with estrogen, its natural



ligand. This antagonism of ER α prevents the conformational changes required for the receptor to activate the transcription of genes involved in cell growth and proliferation.[1]

A critical aspect of Lasofoxifene's mechanism is its activity against ESR1 mutations. These mutations, often found in the ligand-binding domain of ER α , can lead to constitutive, estrogen-independent receptor activity, thereby driving resistance to aromatase inhibitors.[4] Lasofoxifene has been shown to bind to these mutant ER α proteins with high affinity, stabilizing an antagonist conformation and inhibiting their constitutive activity.[4][5] This leads to a reduction in tumor growth and metastasis in preclinical models of endocrine-resistant breast cancer.[4]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Lasofoxifene in breast cancer.

Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft Models



Model	Treatment	Outcome	Result	Citation
MCF7 Y537S Xenograft	Lasofoxifene (5 and 10 mg/kg) vs. Fulvestrant	Primary Tumor Growth	Significantly more effective than fulvestrant at both doses.	[6]
MCF7 D538G Xenograft	Lasofoxifene (5 and 10 mg/kg) vs. Fulvestrant	Primary Tumor Growth	Significantly more effective than fulvestrant at both doses.	[6]
MCF7 Y537S Xenograft	Lasofoxifene (5 and 10 mg/ml) vs. Fulvestrant	Lung and Liver Metastasis	Significantly inhibited metastasis at both doses, whereas fulvestrant did not.	[6]
MCF7 D538G Xenograft	Lasofoxifene (5 and 10 mg/ml) vs. Fulvestrant	Lung and Liver Metastasis	Significantly inhibited metastasis at both doses.	[6]
Letrozole- resistant MCF7 LTLT Xenograft	Lasofoxifene +/- Palbociclib vs. Fulvestrant +/- Palbociclib	Primary Tumor Growth	Lasofoxifene +/- palbociclib significantly reduced tumor growth versus vehicle; fulvestrant did not.	[7]
Letrozole- resistant MCF7 LTLT Xenograft	Lasofoxifene + Palbociclib vs. Vehicle	Bone Metastases	Significantly fewer bone metastases.	[8]



Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2-Metastatic Breast Cancer with ESR1 Mutations (ELAINE 1 & 2 Trials)



Trial	Treatment	Endpoint	Result	Citation
ELAINE 1	Lasofoxifene vs. Fulvestrant	Median Progression-Free Survival (PFS)	5.6 months vs. 3.7 months (P=0.138)	[2][9]
Objective Response Rate (ORR)	13.2% vs. 2.9% (P=0.124)	[2][10]		
Clinical Benefit Rate (CBR) at 24 weeks	36.5% vs. 21.6% (P=0.117)	[2]		
PFS at 12 months	30.7% vs. 14.1%	[2]	-	
Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 8	Decrease in 82.9% of patients vs. 61.5% with fulvestrant.	[2]	_	
ELAINE 2	Lasofoxifene + Abemaciclib	Median Progression-Free Survival (PFS)	~13 months (56.0 weeks)	[11][12][13]
Objective Response Rate (ORR)	55.6%	[11][12]		
Clinical Benefit Rate (CBR) at 24 weeks	65.5%	[11][12]		
Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 4	Decrease in 80.8% of patients.	[11][12]	_	



Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Lasofoxifene.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of Lasofoxifene on ER+ breast cancer cell lines such as MCF-7.

Cell Culture:

- Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum
 (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]
- For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to remove exogenous estrogens.[15]

Treatment:

- Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of Lasofoxifene in the appropriate vehicle (e.g., DMSO).
- Treat the cells with varying concentrations of Lasofoxifene for 72-96 hours. Include a vehicle-only control.
- Cell Viability Assessment (MTS Assay):
 - Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and plot doseresponse curves to determine the IC50 value.



Protocol 2: Western Blot for ERα Expression

This protocol details the procedure for measuring the levels of ER α protein in breast cancer cells following treatment with Lasofoxifene.

- Protein Extraction:
 - Culture and treat MCF-7 cells with Lasofoxifene as described in Protocol 1.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
 - Incubate the membrane with a primary antibody against ER α (e.g., clone 1D5 or AER311) overnight at 4°C.[17]
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
 - Use a loading control, such as β-actin, to normalize for protein loading.[16]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the methodology for evaluating the anti-tumor activity of Lasofoxifene in a mouse xenograft model of ER+ breast cancer.[4][18]



- · Cell Preparation and Implantation:
 - Use luciferase-GFP tagged MCF7 cells, including wild-type and those with ESR1 mutations (e.g., Y537S, D538G).
 - Inject 250,000 cells suspended in Matrigel into the mammary ducts of female immunodeficient mice (e.g., NSG mice).[18]
- Treatment:
 - Once tumors are established, randomize the mice into treatment groups.
 - Administer Lasofoxifene orally at the desired dose (e.g., 5 or 10 mg/kg daily). Include a
 vehicle control group and a comparator arm (e.g., fulvestrant).
- Tumor Growth and Metastasis Monitoring:
 - Monitor primary tumor growth weekly using bioluminescence imaging after injecting the mice with luciferin.[18]
 - At the end of the study, measure the terminal tumor weight.
 - Assess metastasis by performing ex vivo bioluminescence imaging of organs such as the lungs, liver, and bone.[4]

Protocol 4: Immunohistochemistry for Ki67

This protocol describes the staining and analysis of the proliferation marker Ki67 in tumor tissue from xenograft models or patient samples.

- Tissue Preparation:
 - Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-μm thick sections and mount them on positively charged slides.[19]
- Staining:
 - Deparaffinize and rehydrate the tissue sections.



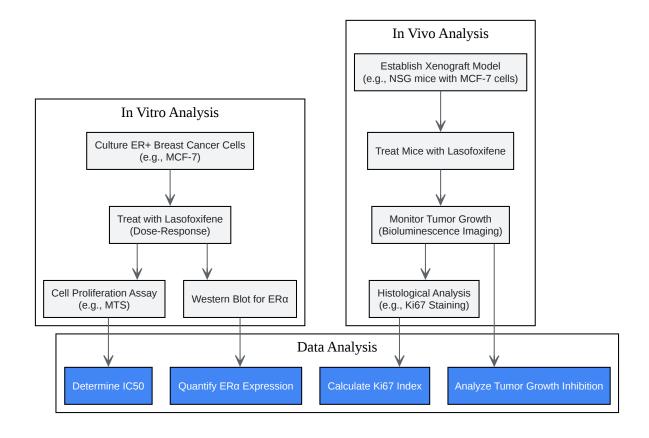
- Perform heat-induced epitope retrieval (e.g., using EDTA buffer, pH 9.0).[20]
- Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB1).[20]
- Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the staining.[20]
- Counterstain with hematoxylin.
- · Scoring:
 - Count the percentage of invasive tumor cells with positive nuclear staining for Ki67.
 - It is recommended to count at least 500-1000 cells in areas with the highest proliferation ("hot spots").[20]

Visualizations Signaling Pathway

Caption: Lasofoxifene's mechanism of action in an ER+ breast cancer cell.

Experimental Workflow





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Caption: A typical experimental workflow for evaluating Lasofoxifene.

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